2-(4-Bromo-2,6-difluorophenyl)-2-methyl-1,3-dioxolane
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Overview
Description
2-(4-Bromo-2,6-difluorophenyl)-2-methyl-1,3-dioxolane: is an organic compound characterized by the presence of a bromine atom and two fluorine atoms on a phenyl ring, which is further connected to a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-2,6-difluorophenyl)-2-methyl-1,3-dioxolane typically involves the reaction of 4-bromo-2,6-difluorobenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include:
Catalyst: Acidic catalysts such as p-toluenesulfonic acid or sulfuric acid.
Solvent: Common solvents include toluene or dichloromethane.
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Time: The reaction time can vary but typically ranges from several hours to overnight.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst under pressure.
Major Products:
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain catalytic processes.
Biology:
Biochemical Studies: Utilized in the study of enzyme interactions and inhibition due to its unique structural features.
Medicine:
Pharmaceutical Research: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry:
Material Science: Employed in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2,6-difluorophenyl)-2-methyl-1,3-dioxolane involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways.
Pathways Involved: The specific pathways depend on the application, but may include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
- 2-(4-Bromo-2,6-difluorophenyl)acetic acid
- 2-(4-Bromo-2,6-difluorophenyl)acetonitrile
Comparison:
- Structural Differences: While these compounds share the 4-bromo-2,6-difluorophenyl moiety, they differ in the functional groups attached to the phenyl ring (e.g., acetic acid, acetonitrile, dioxolane).
- Chemical Properties: The presence of different functional groups affects their reactivity, solubility, and stability.
- Applications: Each compound has unique applications based on its chemical properties. For example, 2-(4-Bromo-2,6-difluorophenyl)acetic acid is used in pharmaceutical research, while 2-(4-Bromo-2,6-difluorophenyl)acetonitrile is employed in organic synthesis.
Properties
IUPAC Name |
2-(4-bromo-2,6-difluorophenyl)-2-methyl-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2O2/c1-10(14-2-3-15-10)9-7(12)4-6(11)5-8(9)13/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCLDCZATOEXLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=C(C=C(C=C2F)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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